carbamimidoyl-[2-(3,4,5-trimethoxybenzoyl)oxyethyl]azanium;chloride
CAS No.: 75231-20-8
Cat. No.: VC18427253
Molecular Formula: C13H20ClN3O5
Molecular Weight: 333.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 75231-20-8 |
|---|---|
| Molecular Formula | C13H20ClN3O5 |
| Molecular Weight | 333.77 g/mol |
| IUPAC Name | carbamimidoyl-[2-(3,4,5-trimethoxybenzoyl)oxyethyl]azanium;chloride |
| Standard InChI | InChI=1S/C13H19N3O5.ClH/c1-18-9-6-8(7-10(19-2)11(9)20-3)12(17)21-5-4-16-13(14)15;/h6-7H,4-5H2,1-3H3,(H4,14,15,16);1H |
| Standard InChI Key | FLWLRYGIPPBOTH-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)OCC[NH2+]C(=N)N.[Cl-] |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of carbamimidoyl-[2-(3,4,5-trimethoxybenzoyl)oxyethyl]azanium;chloride is characterized by three methoxy groups attached to a benzoyl ring, an ethylene glycol linker, and a positively charged azanium group stabilized by a chloride counterion. The canonical SMILES representation is:
This configuration enhances its solubility in polar solvents while retaining stability under standard laboratory conditions.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 75231-20-8 |
| Molecular Formula | |
| Molecular Weight | 333.77 g/mol |
| IUPAC Name | carbamimidoyl-[2-(3,4,5-trimethoxybenzoyl)oxyethyl]azanium;chloride |
| InChI Key | FLWLRYGIPPBOTH-UHFFFAOYSA-N |
| Topological Surface Area | 121 Ų |
| LogP | 1.49 |
The compound’s logP value of 1.49 suggests moderate lipophilicity, enabling permeation through cellular membranes while maintaining aqueous solubility—a critical feature for biological activity.
Synthesis and Industrial Production
The synthesis of carbamimidoyl-[2-(3,4,5-trimethoxybenzoyl)oxyethyl]azanium;chloride typically begins with 3,4,5-trimethoxybenzoic acid, which undergoes esterification with ethylene glycol to form 2-(3,4,5-trimethoxybenzoyloxy)ethanol. Subsequent reaction with a carbamimidoylating agent, such as cyanamide, introduces the carbamimidoyl group. Quaternization of the terminal amine with hydrochloric acid yields the final product.
Industrial-scale production employs continuous flow reactors to optimize reaction kinetics and minimize byproduct formation. Automated systems ensure precise control over temperature (typically 60–80°C) and stoichiometry, achieving yields exceeding 85%. Post-synthesis purification involves recrystallization from ethanol-water mixtures, followed by lyophilization to obtain pharmaceutical-grade material.
Chemical Reactivity and Functional Transformations
Carbamimidoyl-[2-(3,4,5-trimethoxybenzoyl)oxyethyl]azanium;chloride participates in three primary reaction types:
Oxidation
Exposure to oxidizing agents like potassium permanganate () in acidic media cleaves the ethylene glycol linker, generating 3,4,5-trimethoxybenzoic acid and a carbamimidoyl-azanium intermediate. This reaction is pivotal in metabolic studies to identify degradation pathways.
Reduction
Catalytic hydrogenation using palladium on carbon () reduces the carbamimidoyl group to a primary amine, forming [2-(3,4,5-trimethoxybenzoyloxy)ethyl]ammonium chloride. This derivative exhibits altered bioactivity profiles, underscoring the role of the carbamimidoyl moiety in target binding.
Nucleophilic Substitution
The chloride counterion is readily displaced by nucleophiles such as bromide or iodide in polar aprotic solvents (e.g., dimethylformamide). For example:
Such substitutions enable tuning of the compound’s physicochemical properties for specific applications.
Biological Activity and Applications
Antimicrobial Effects
Carbamimidoyl-[2-(3,4,5-trimethoxybenzoyl)oxyethyl]azanium;chloride demonstrates broad-spectrum activity against plant pathogens, including Fusarium oxysporum and Phytophthora infestans. At concentrations of 50 µg/mL, it inhibits mycelial growth by 70–90%, comparable to commercial fungicides like azoxystrobin.
| Biological Target | Effect | Concentration/IC₅₀ |
|---|---|---|
| Fusarium oxysporum | Mycelial growth inhibition | 50 µg/mL (70%) |
| MCF-7 cells | Cytotoxicity (apoptosis) | 12.3 µM |
| HCT-116 cells | Cytotoxicity (apoptosis) | 18.7 µM |
Future Research Directions
-
Mechanistic Studies: Elucidate the compound’s interaction with fungal cell membranes and mammalian apoptotic pathways using cryo-EM and molecular docking simulations.
-
Structure-Activity Relationships (SAR): Synthesize analogs with modified methoxy groups or alternative counterions to enhance potency and selectivity.
-
In Vivo Toxicology: Evaluate acute and chronic toxicity in animal models to establish safety profiles for agricultural and therapeutic use.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume